N-Octanoyldaunorubicin
Description
N-Octanoyldaunorubicin (CAS: 62327-70-2; NSC 256955) is a semisynthetic derivative of the anthracycline antibiotic daunorubicin, modified by the addition of an octanoyl group. This structural alteration aims to enhance pharmacokinetic properties, such as lipophilicity, which may improve tissue penetration and drug retention in target cells . The compound retains the core tetracenequinone structure of daunorubicin, critical for its intercalation into DNA and inhibition of topoisomerase II, but the octanoyl side chain introduces distinct physicochemical and biological behaviors. While detailed pharmacological data are absent in the provided evidence, its classification as an anthracycline suggests utility in oncology, particularly in malignancies responsive to daunorubicin derivatives .
Properties
CAS No. |
62327-70-2 |
|---|---|
Molecular Formula |
C35H43NO11 |
Molecular Weight |
653.7 g/mol |
IUPAC Name |
N-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]octanamide |
InChI |
InChI=1S/C35H43NO11/c1-5-6-7-8-9-13-24(38)36-21-14-25(46-17(2)30(21)39)47-23-16-35(44,18(3)37)15-20-27(23)34(43)29-28(32(20)41)31(40)19-11-10-12-22(45-4)26(19)33(29)42/h10-12,17,21,23,25,30,39,41,43-44H,5-9,13-16H2,1-4H3,(H,36,38) |
InChI Key |
RBOVTPOPAHJDMG-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(=O)NC1CC(OC(C1O)C)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O |
Canonical SMILES |
CCCCCCCC(=O)NC1CC(OC(C1O)C)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O |
Synonyms |
N-octanoyldaunorubicin |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-Octanoyldaunorubicin with structurally related amide-containing compounds, focusing on molecular features, applications, and safety profiles.
Structural and Physicochemical Comparison
All compared compounds share an amide functional group but differ in substituents and molecular complexity:
- This compound: Features a bulky anthracycline core with an octanoyl group, resulting in high molecular weight (~713.76 g/mol estimated) and polarity.
- N-Iodosuccinimide (CAS: 516-12-1): A small cyclic amide with an iodine substituent (C₄H₄INO₂; MW: 225.00 g/mol), designed for electrophilic iodination reactions in synthetic chemistry .
- N-Hydroxyoctanamide (CAS: 7377-03-9): A linear amide with a hydroxyl group (C₈H₁₇NO₂; MW: 159.23 g/mol), used in general chemical applications .
- N-Octadecylformamide (CAS: 32585-06-1): A long-chain amide (C₁₉H₃₉NO; MW: 297.52 g/mol) with an octadecyl group, likely serving as a surfactant or lipid membrane mimic .
Functional and Application Differences
| Compound | Primary Application | Key Structural Feature |
|---|---|---|
| This compound | Anticancer therapy (anthracycline derivative) | Anthracycline core + octanoyl side chain |
| N-Iodosuccinimide | Laboratory reagent for iodination reactions | Iodo-substituted cyclic succinimide |
| N-Hydroxyoctanamide | General chemical synthesis intermediate | Hydroxyl-terminated linear amide |
| N-Octadecylformamide | Industrial surfactant or lipid bilayer studies | Long alkyl chain (C18) + formamide group |
Table 1: Comparative analysis of this compound and related amide compounds. Data sourced from , and .
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